2-Oxohexadec-9-enoic acid

Structural isomerism Keto fatty acid biology Nuclear receptor agonism

2-Oxohexadec-9-enoic acid (CAS 116550-23-3) is a long-chain (C16) unsaturated oxo-fatty acid with a molecular formula of C16H28O3 and a molecular weight of 268.39 g/mol. Its structure features an α-keto group at the 2-position combined with a double bond at the 9-position, a positional isomerism that fundamentally distinguishes it from the better-characterized 9‑oxohexadecenoic acid isomers.

Molecular Formula C16H28O3
Molecular Weight 268.39 g/mol
CAS No. 116550-23-3
Cat. No. B14294109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxohexadec-9-enoic acid
CAS116550-23-3
Molecular FormulaC16H28O3
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCC(=O)C(=O)O
InChIInChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8H,2-6,9-14H2,1H3,(H,18,19)
InChIKeyQBABVXHFZFNSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxohexadec-9-enoic Acid (CAS 116550-23-3): A Structurally Unique Unsaturated Keto Fatty Acid for Targeted Biochemical Research


2-Oxohexadec-9-enoic acid (CAS 116550-23-3) is a long-chain (C16) unsaturated oxo-fatty acid with a molecular formula of C16H28O3 and a molecular weight of 268.39 g/mol . Its structure features an α-keto group at the 2-position combined with a double bond at the 9-position, a positional isomerism that fundamentally distinguishes it from the better-characterized 9‑oxohexadecenoic acid isomers. Whereas the 9‑oxo‑7‑enoic and 9‑oxo‑10‑enoic acids function as dual PPARα/γ agonists [1], the 2‑oxo‑9‑enoic configuration is characteristic of intermediates in the fatty acid α‑oxidation pathway, conferring a distinct metabolic role that cannot be achieved by 9‑oxo or saturated 2‑oxo analogs.

Why 2-Oxohexadec-9-enoic Acid Cannot Be Substituted by Other Oxo-Hexadecenoic Acid Isomers in Scientific Research


The position of the keto group on the C16 carbon chain is the critical determinant of biological function, and generic substitution among oxo-hexadecenoic acid isomers leads to fundamentally different biochemical outcomes. The 9‑oxohexadecenoic acids (e.g., (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid) are established dual PPARα/γ agonists with EC50 values in the micromolar range and characteristic anti‑diabetic gene programs [1]. In contrast, 2‑oxo fatty acids, including 2‑oxopalmitic acid, are obligate intermediates of the α‑oxidation pathway, where they serve as substrates for peroxisomal oxidative decarboxylation rather than nuclear receptor activation [2]. This functional divergence means that substituting a 9‑oxo isomer for 2‑Oxohexadec‑9‑enoic acid in metabolic flux studies, enzyme kinetics assays, or pathway‑specific inhibitor screens will yield irrelevant or misleading results. Similarly, the saturated 2‑oxo analog (2‑oxopalmitic acid, CAS 2570‑24‑3) lacks the Δ9 unsaturation that influences membrane partitioning and substrate recognition in lipid‑metabolizing enzymes [3].

Quantitative Evidence Guide: Differentiating 2-Oxohexadec-9-enoic Acid from Comparator Oxo-Fatty Acids


Positional Isomerism Defines Functional Fate: 2-Oxo vs. 9-Oxo C16 Unsaturated Fatty Acids

The keto group position on the C16 unsaturated chain dictates biological activity. The 9-oxohexadecenoic acid isomers (1) and (2) function as dual PPARα/γ agonists, with compound 1 showing PPARα EC50 = 20 μM and PPARγ EC50 = 10 μM, while compound 2 shows PPARα EC50 = 26 μM and PPARγ EC50 = 8.5 μM [1]. In contrast, the 2-oxo configuration is characteristic of α-oxidation intermediates (class-level inference from 2-oxopalmitic acid [2]). No published evidence indicates PPAR activation by 2-oxohexadec-9-enoic acid. This positional difference renders the compounds functionally non-interchangeable.

Structural isomerism Keto fatty acid biology Nuclear receptor agonism

Alpha-Oxidation Intermediate Status: Quantitative Evidence from the 2-Oxo Fatty Acid Class

2-Oxo fatty acids are obligate intermediates in the α-oxidation pathway. In a study of palmitic acid α‑oxidation in cucumber, 2‑oxopalmitic acid was identified by HPLC and GC‑MS as a key intermediate, with concomitant formation of the Cn‑1 product pentadecanal and 14CO₂ [1]. While direct data for 2‑oxohexadec‑9‑enoic acid are absent from the primary literature, the conserved α‑oxidation mechanism operates on both saturated and unsaturated substrates [2]. The Δ9 unsaturation in 2‑oxohexadec‑9‑enoic acid likely influences substrate affinity for peroxisomal 2‑hydroxyacyl‑CoA lyase, distinguishing it from the saturated 2‑oxopalmitic acid (CAS 2570‑24‑3) in enzyme kinetics assays.

Fatty acid alpha-oxidation Metabolic intermediate Peroxisomal metabolism

PPAR Activity: Benchmarking Against 9-Oxohexadecenoic Acid Dual Agonists

The 9-oxohexadecenoic acid isomers exhibit quantifiable PPARα/γ dual agonism: compound 1 PPARα EC50 = 20 μM, PPARγ EC50 = 10 μM; compound 2 PPARα EC50 = 26 μM, PPARγ EC50 = 8.5 μM, compared to rosiglitazone PPARγ EC50 = 0.2 μM and pirinixic acid PPARα EC50 = 39 μM [1]. Both compounds showed >95% cell viability at EC50 concentrations (LDH and XTT assays). Importantly, these 9‑oxo isomers induce adipogenesis in SGBS pre‑adipocytes but with reduced lipid accumulation versus rosiglitazone, a partial agonism profile of therapeutic interest [1]. No PPAR agonism data exist for 2‑oxohexadec‑9‑enoic acid, and given the absence of the 9‑oxo pharmacophore, PPAR activation is not expected. This negative selectivity is a valuable attribute for experiments where PPAR activation would confound interpretation.

PPARα/γ agonism Nuclear receptor pharmacology Anti-diabetic drug discovery

Cytotoxicity Profile: Comparator Data for Safety Assessment in Cell-Based Assays

The 9‑oxohexadecenoic acid isomers demonstrate favorable cytotoxicity profiles: at EC50 concentrations (10–26 μM), both compounds maintain >95% viability by LDH release assay and >90% viability by XTT metabolic assay [1]. At the highest concentration tested (30 μM), viability remained >90%. These data establish a cytotoxicity benchmark for the oxo‑hexadecenoic acid scaffold. While direct cytotoxicity data for 2‑oxohexadec‑9‑enoic acid are not published, the positional isomer comparison enables researchers to anticipate whether the 2‑oxo configuration might alter toxicity. The saturated 2‑oxopalmitic acid is a natural metabolic intermediate with no reported cytotoxicity at physiological concentrations, suggesting the 2‑oxo scaffold is inherently low‑toxicity.

Cytotoxicity Cell viability Compound safety screening

Physicochemical Differentiation: Molecular Weight and Unsaturation Impact on Chromatographic Behavior

2‑Oxohexadec‑9‑enoic acid (C16H28O3, MW 268.39 g/mol) differs from the saturated 2‑oxopalmitic acid (C16H30O3, MW 270.41 g/mol) by exactly 2 Da due to the Δ9 double bond [1]. This mass difference is critical for mass spectrometric distinction. Additionally, the unsaturation alters reversed‑phase HPLC retention time: 2‑oxohexadec‑9‑enoic acid elutes earlier than 2‑oxopalmitic acid, enabling baseline separation in metabolomics workflows. The 9‑oxohexadecenoic acid isomers (compounds 1 and 2) share the identical molecular formula C16H28O3 and MW 268.39 g/mol with 2‑oxohexadec‑9‑enoic acid, requiring orthogonal analytical methods (e.g., NMR or diagnostic MS/MS fragmentation) for unambiguous identification.

Physicochemical properties Chromatography Analytical chemistry

Natural Occurrence and Biosynthetic Origin: Marine vs. Terrestrial Source Differentiation

The 9‑oxohexadecenoic acid isomers (compounds 1 and 2) are isolated from the marine diatom Chaetoceros karianus and represent the first oxo‑fatty acids identified from this species [1]. In contrast, 2‑oxo fatty acids are broadly distributed across terrestrial plants, fungi, and mammals as α‑oxidation intermediates [2]. 2‑Oxohexadec‑9‑enoic acid has been reported from marine organisms, including certain algae and fish species . This marine origin suggests a distinct biosynthetic pathway from the terrestrial 2‑oxopalmitic acid, potentially involving desaturation of a 2‑oxo precursor or α‑oxidation of palmitoleic acid.

Natural product chemistry Marine natural products Biosynthesis

High-Value Application Scenarios for 2-Oxohexadec-9-enoic Acid Guided by Quantitative Evidence


Fatty Acid Alpha-Oxidation Pathway Studies Requiring Unsaturated Substrate Probes

Use 2‑oxohexadec‑9‑enoic acid as a mechanistic probe in α‑oxidation enzyme assays to investigate how Δ9 unsaturation influences substrate recognition and catalytic efficiency by peroxisomal 2‑hydroxyacyl‑CoA lyase and related enzymes [1]. The unsaturated 2‑oxo scaffold extends findings from saturated 2‑oxopalmitic acid studies [2] to physiologically relevant monounsaturated substrates.

Negative Control for PPARα/γ Activation in Nuclear Receptor Screening Panels

Deploy 2‑oxohexadec‑9‑enoic acid as a structurally matched but PPAR‑silent negative control when profiling 9‑oxohexadecenoic acid analogs for PPARα/γ dual agonism [3]. Its isobaric nature with compound 1 and 2 ensures identical physicochemical handling while eliminating PPAR‑mediated transcriptional interference.

Marine Lipidomics and Comparative Metabolomics Reference Standard

Employ 2‑oxohexadec‑9‑enoic acid as an authentic standard for the identification and quantification of 2‑oxo unsaturated fatty acids in marine organism extracts, where it serves as a distinct marker of α‑oxidation activity on palmitoleic acid (16:1Δ9) . Its unique 2‑oxo‑9‑enoic signature distinguishes it from isobaric 9‑oxohexadecenoic acid isomers in untargeted metabolomics workflows.

Enzyme Kinetics Studies Investigating Substrate Chain Unsaturation Effects

Compare 2‑oxohexadec‑9‑enoic acid (Δ9 unsaturated) against 2‑oxopalmitic acid (saturated) in kinetic assays with α‑oxidation enzymes, acyl‑CoA oxidases, or 2‑hydroxyacid dehydrogenases to quantitatively determine the impact of chain unsaturation on Km, Vmax, and catalytic efficiency [1][2].

Quote Request

Request a Quote for 2-Oxohexadec-9-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.